(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a morpholine ring, a fluorophenyl group, and a methoxyphenyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate typically involves a multi-step process:
Formation of the Acryloyl Intermediate: The initial step involves the preparation of the acryloyl intermediate through a reaction between 4-fluorobenzaldehyde and an appropriate acryloyl chloride under basic conditions.
Coupling with Methoxyphenyl Morpholine: The acryloyl intermediate is then coupled with 5-methoxyphenyl morpholine-4-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Synthesis: Employing automated synthesis platforms to streamline the process and reduce human error.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acryloyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-(4-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
- (E)-2-(3-(4-bromophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
- (E)-2-(3-(4-methylphenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
Uniqueness
Compared to its analogs, (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.
Properties
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-26-17-7-8-18(19(24)9-4-15-2-5-16(22)6-3-15)20(14-17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUXUZGEPLUDKK-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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